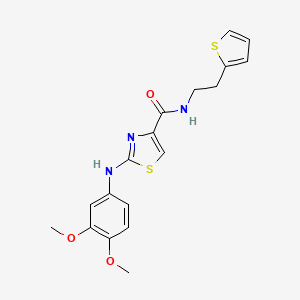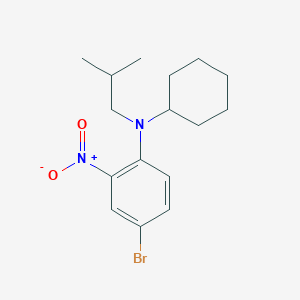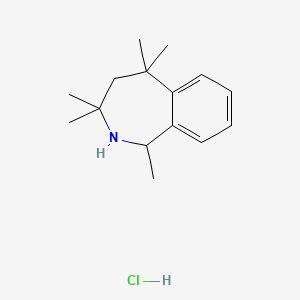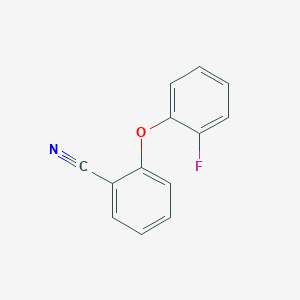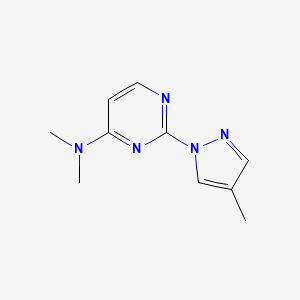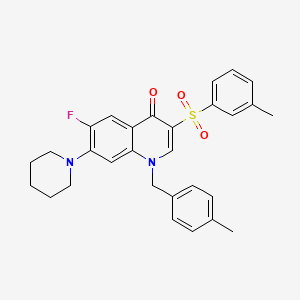![molecular formula C13H16F3N3O2 B2583390 2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 901271-83-8](/img/structure/B2583390.png)
2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound used for proteomics research . Its molecular formula is C13H16F3N3O2, and it has a molecular weight of 303.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide” are not available in the searched resources. The molecular formula is C13H16F3N3O2, and the molecular weight is 303.28 .Scientific Research Applications
Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus epidermidis , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA) . The compound’s mechanism of action includes the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to the disruption of microbial cell function .
Anti-biofilm Properties
The ability to prevent biofilm formation is a significant application in the fight against chronic infections. The compound’s structural analogs have been evaluated for their anti-biofilm activity, particularly against Gram-positive strains, which is a critical step in addressing antibiotic resistance .
Cancer Research
Compounds with similar structures have been investigated for their potential in cancer treatment. For instance, studies have explored the activity of synthesized compounds against human colon cancer cell lines (HCT116) and mouse monocyte macrophage leukemia cell lines (RAW 264.7), providing a foundation for further research into the compound’s therapeutic applications in oncology .
Alpha1-Adrenergic Receptor Antagonism
The compound’s analogs have been studied as ligands for alpha1-adrenergic receptors, which are targets for treating various disorders such as hypertension, cardiac arrhythmias, and depression. The therapeutic potential of these molecules has been highlighted through in silico docking and molecular dynamics simulations, identifying promising lead compounds for further investigation .
Electrochemical Applications
Research into electroactive frameworks has suggested potential applications of the compound in electrochromic and optical devices. The compound’s redox-active properties could be utilized in the development of technologies that require the interconversion of different redox states .
Organic Electronics
The compound’s structural features, such as the nearly orthogonal 2-methoxyphenyl group, have been analyzed for their impact on the radical’s ability to form π-stacked columns, which is a common characteristic in organic radicals with extended π-conjugated aromatic frameworks. This property is relevant for the design of materials in organic electronics .
Chemical Properties and Physical Data
The compound’s chemical properties, including melting point, boiling point, density, molecular formula, and molecular weight, are essential for its application in various scientific research fields. Detailed physical property data enable researchers to understand the compound’s behavior under different conditions and to tailor its use accordingly .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the compound’s mechanism of action against specific targets, such as enzymes and receptors. These studies provide insights into the compound’s binding affinity and selectivity, which are crucial for drug design and development .
properties
IUPAC Name |
2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)21-11-3-1-10(2-4-11)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKOIEFYMQPSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

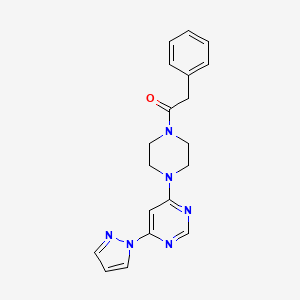
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)
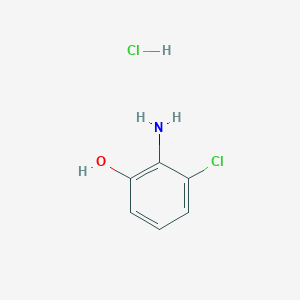
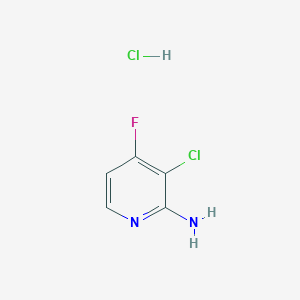
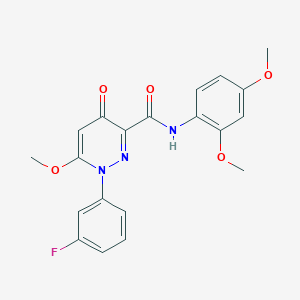
![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)
![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)
